油酸N-羟基琥珀酰亚胺

描述

Synthesis Analysis

OANHS synthesis involves the conjugation of oleic acid with N-Hydroxysuccinimide, often facilitated by carbodiimide/N-hydroxysuccinimide (EDC/NHS) reaction in a suitable solvent. This process yields gelatin-oleic conjugates, indicating successful synthesis through spectroscopic methods such as Fourier Transform Infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance ((1)H NMR) (Park et al., 2015).

Molecular Structure Analysis

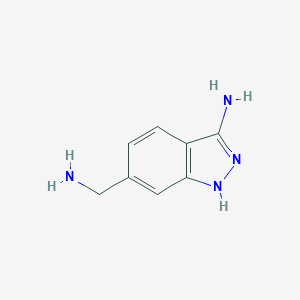

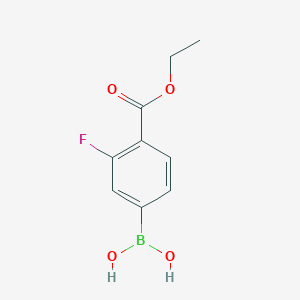

The molecular structure of OANHS is characterized by the presence of oleic acid's long hydrocarbon chain and the reactive N-Hydroxysuccinimide ester group. Spectroscopic techniques, including FT-IR and (1)H NMR, are pivotal in confirming the molecular structure, indicating the successful attachment of oleic acid to the N-hydroxysuccinimide moiety (Park et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of OANHS is significantly influenced by the N-Hydroxysuccinimide ester, which is reactive towards nucleophiles, including amines and alcohols. This reactivity is exploited in the formation of amide or ester linkages in bioconjugation reactions, making OANHS a valuable reagent in the synthesis of biomaterials and drug delivery systems (Park et al., 2015).

Physical Properties Analysis

OANHS shares some physical properties with oleic acid, such as being a viscous liquid at room temperature. However, the introduction of the N-Hydroxysuccinimide group may influence its solubility in various solvents, which is crucial for its application in different synthesis processes and formulations.

Chemical Properties Analysis

The chemical properties of OANHS, including reactivity, stability, and hydrophobicity, are determined by the oleic acid backbone and the N-Hydroxysuccinimide group. Its amphiphilic nature makes it suitable for creating self-assembled structures, such as micelles, which are used in drug delivery applications to encapsulate and transport hydrophobic drugs efficiently (Park et al., 2015).

科学研究应用

化学应用:N-羟基琥珀酰亚胺表现出化学可逆的氧化还原响应,在特定化学环境中可用作苄醇氧化的中介体(Kishioka & Yamada, 2006)。

制药和药物递送:研究表明,油酸N-羟基琥珀酰亚胺可用于开发新型共聚物纳米材料,用于递送像阿霉素这样的抗癌药物,对pH和近红外光具有响应性(Zhang et al., 2020)。此外,已开发了一种通过碳二亚胺/N-羟基琥珀酰亚胺反应的脱溶法制备明胶-油酸纳米颗粒的方法,可将抗癌药物装载到自组装纳米颗粒中(Park et al., 2015)。

营养科学:高油酸饮食,包括油酸N-羟基琥珀酰亚胺等化合物,已被发现可以通过调节脂质代谢和能量摄入来改善体成分,帮助体重管理和肥胖治疗(Bowen et al., 2017)。

生物技术和材料科学:研究表明合成基于油酸的多元醇,可用于从可再生资源生产高性能聚氨酯材料(Junming et al., 2012)。将某些颗粒表面修饰为油酸可提高其疏水性、分散性和磁响应性,增强其在磁性聚合物微球中的应用(Kong et al., 2008)。

安全和危害

N-Hydroxysuccinimide can cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGRQMFNNEEKW-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic Acid N-Hydroxysuccinimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)